molecular formula C10H12Cl2N2O B2603489 [4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride CAS No. 1909312-28-2

[4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride

Cat. No.: B2603489
CAS No.: 1909312-28-2
M. Wt: 247.12
InChI Key: JOUOOIODCGZOKF-UHFFFAOYSA-N
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Description

“[4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride” is a chemical compound with the CAS Number: 1909312-28-2 . It has a molecular weight of 247.12 . The IUPAC name for this compound is (4- (oxazol-5-yl)phenyl)methanamine dihydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10N2O.2ClH/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10;;/h1-4,6-7H,5,11H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 247.12 . The compound’s InChI code is 1S/C10H10N2O.2ClH/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10;;/h1-4,6-7H,5,11H2;2*1H .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing compounds related to [4(1,3Oxazol5yl)phenyl]methanaminedihydrochloride[4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride, utilizing various chemical reactions to explore their potential applications. For instance, the synthesis of N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine through 1,3-dipolar cycloaddition reactions demonstrates the versatility of oxazole derivatives in creating complex chemical structures with potential bioactivity (Aouine Younas et al., 2014).

Anticorrosion and Material Science

Oxazole derivatives have been evaluated for their anticorrosion properties, with studies indicating that compounds like [4(1,3Oxazol5yl)phenyl]methanaminedihydrochlorideThis compound derivatives can significantly reduce the corrosion rate of metals. These findings are essential for applications in material science and engineering, offering a pathway to more durable and long-lasting materials (H. Rahmani et al., 2018).

Pharmacological Applications

The pharmacological potential of oxazole derivatives has been a significant area of research. Studies have demonstrated the synthesis of compounds with promising biological activities, including neurokinin-1 receptor antagonism, which could have implications for treating various conditions such as emesis and depression. The development of water-soluble derivatives suitable for both intravenous and oral administration underscores the therapeutic versatility of these compounds (T. Harrison et al., 2001).

Safety and Hazards

The safety information for “[4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

[4-(1,3-oxazol-5-yl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.2ClH/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10;;/h1-4,6-7H,5,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUOOIODCGZOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CN=CO2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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